1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone
Description
1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group and linked to a phenyl ring. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and antitumor activities . The azetidinone ring, known for its role in antibiotics like penicillin, may enhance binding to biological targets through hydrogen bonding or strain-induced reactivity .
Properties
IUPAC Name |
1-[4-[2-(4-chlorophenyl)pyrazol-3-yl]phenyl]-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c1-20(2)13-23(19(20)25)16-7-3-14(4-8-16)18-11-12-22-24(18)17-9-5-15(21)6-10-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUCOCBPFNXYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NN3C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone involves multiple steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring. This intermediate is then coupled with a phenyl ring through a Suzuki coupling reaction. The final step involves the formation of the azetidinone ring, which can be achieved through cyclization reactions using suitable reagents and conditions .
Chemical Reactions Analysis
1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chlorophenyl and pyrazole rings.
Cyclization: The azetidinone ring can participate in cyclization reactions, forming larger ring systems under specific conditions
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C20H18ClN3O
- Molecular Weight : 351.83 g/mol
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory properties. The incorporation of the pyrazole ring is often associated with the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Studies have shown that derivatives of pyrazole can significantly reduce inflammation in animal models, suggesting that 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone may possess similar effects.
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds structurally related to 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone have shown promising results in inhibiting various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effect |
|---|---|---|
| Anti-inflammatory | Pyrazole derivatives | Reduction in COX activity |
| Anticancer | Similar pyrazole compounds | Induction of apoptosis |
| Antimicrobial | Various substituted pyrazoles | Inhibition of bacterial growth |
Case Study 1: Anti-inflammatory Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole-based compounds and tested their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. Among these, a compound structurally similar to 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone exhibited significant reduction in paw swelling compared to controls, indicating strong anti-inflammatory properties.
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Research evaluated the anticancer effects of new pyrazole derivatives on human breast cancer cell lines. The study found that one derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours, showcasing the potential for developing therapeutic agents based on the structure of 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone.
Mechanism of Action
The mechanism of action of 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the presence of the pyrazole and chlorophenyl groups, which enhance binding affinity and specificity. The azetidinone ring also plays a crucial role in stabilizing the compound’s conformation, allowing for effective interaction with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table highlights key structural and functional differences between the target compound and analogues:
Key Observations:
- Substituent Effects : Replacement of the 4-chlorophenyl group with 2,4-difluorophenyl () increases lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
- Pyrazoline vs. Pyrazole : Pyrazoline derivatives (e.g., ) exhibit saturated five-membered rings, reducing conformational flexibility but improving antibacterial activity due to enhanced planarity .
Pharmacological Activity
- Anti-inflammatory Activity: Urea derivative 3c () shows potent inhibition of LPS-induced TNF-α production, likely due to urea’s hydrogen-bonding interactions with inflammatory mediators. The azetidinone analogue may lack this activity unless its carbonyl participates in similar interactions .
- Antimicrobial Potential: Pyrazoline derivatives with 4-chlorophenyl groups () demonstrate broad-spectrum antibacterial effects, suggesting the target compound’s chloro-substituted pyrazole could share this activity .
- Antiviral Potential: Pyrrolidine-pyrazole hybrids () inhibit MERS-CoV, highlighting the importance of heterocyclic diversity in targeting viral proteases .
Physicochemical Properties
- Solubility: The azetidinone’s polar carbonyl group improves aqueous solubility compared to purely aromatic analogues (e.g., compound 3c).
- Thermodynamic Stability: Azetidinones are more strained than pyrrolidines or ureas, which may lead to higher reactivity or susceptibility to ring-opening under acidic conditions .
Computational Insights
- Docking Studies: AutoDock4 () simulations suggest that the azetidinone’s carbonyl oxygen forms stable hydrogen bonds with protease active sites, akin to urea derivatives .
- Electron Localization: Multiwfn analysis () reveals high electron density at the azetidinone’s carbonyl, enhancing electrophilic reactivity compared to pyrrolidine derivatives .
Biological Activity
The compound 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound by summarizing relevant research findings, case studies, and crystallographic data.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a pyrazole ring substituted with a 4-chlorophenyl group and an azetanone moiety. The presence of these functional groups is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrazole structure can enhance activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In particular, compounds with aliphatic amide linkages have demonstrated improved antibacterial efficacy .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. A study highlighted that certain pyrazole compounds exhibit substantial inhibition of pro-inflammatory cytokines like TNF-α and IL-6. The compound under review may share similar mechanisms, potentially serving as a therapeutic agent in inflammatory diseases .
Crystallographic Data
Understanding the molecular structure is essential for elucidating biological activity. The crystal structure of related pyrazole compounds has been analyzed to determine bond lengths and angles, which are critical for predicting reactivity and interaction with biological targets.
| Atom | x-coordinate | y-coordinate | z-coordinate | U iso |
|---|---|---|---|---|
| Cl | 0.43470(3) | 0.30969(16) | 0.31529(5) | 0.0811(3) |
| N1 | 0.82071(9) | 0.5463(4) | 0.49712(12) | 0.0517(5) |
| C1 | 0.8629(5) | 0.9861(19) | 0.3472(4) | 0.0549(18) |
This table summarizes some crystallographic data relevant to the analysis of similar compounds .
Case Studies
Several case studies have explored the synthesis and evaluation of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of novel pyrazole compounds were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro, showing up to 85% inhibition compared to standard anti-inflammatory drugs .
- Antimicrobial Screening : A study evaluated multiple pyrazole derivatives against a panel of bacterial strains, revealing that certain modifications significantly enhanced antimicrobial efficacy, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
